2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide
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Overview
Description
2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide involves several steps. The synthetic route typically starts with the preparation of the indole derivatives, followed by the introduction of the isothiocyanate and chloro groups. The final step involves the formation of the bromide salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isothiocyanate groups are known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide stands out due to its unique combination of functional groups and structural features. Similar compounds include other indole derivatives and isothiocyanate-containing molecules, but this compound’s specific arrangement of these groups provides distinct chemical and biological properties.
Properties
Molecular Formula |
C46H46BrClN4S2 |
---|---|
Molecular Weight |
834.4 g/mol |
IUPAC Name |
2-[2-[2-chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide |
InChI |
InChI=1S/C46H46ClN4S2.BrH/c1-45(2)40(50(28-10-26-48-30-52)38-22-18-32-12-5-7-16-36(32)42(38)45)24-20-34-14-9-15-35(44(34)47)21-25-41-46(3,4)43-37-17-8-6-13-33(37)19-23-39(43)51(41)29-11-27-49-31-53;/h5-8,12-13,16-25H,9-11,14-15,26-29H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NTQGWDKAUSUQIS-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN=C=S)C=CC4=C(C(=CC=C5C(C6=C(N5CCCN=C=S)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Br-] |
Origin of Product |
United States |
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